N-(4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(4-Methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a pyrazolo-pyrazine derivative featuring a sulfanylacetamide backbone. Its structure includes a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a 4-methylphenylacetamide moiety linked via a sulfanyl group at position 2.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-3-7-17(8-4-15)19-13-20-22(23-11-12-26(20)25-19)28-14-21(27)24-18-9-5-16(2)6-10-18/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHLXUIIKKJCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This compound is characterized by a pyrazolo[1,5-a]pyrazin core, a sulfanyl group, and an acetamide moiety. Its molecular formula is C20H22N4OS, with a molecular weight of approximately 378.48 g/mol. The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties.
The biological activity of this compound likely involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of key enzymes or receptors involved in cancer progression. The mechanism may include:
- Induction of Apoptosis : The compound has shown potential to increase apoptosis in cancer cells through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of p53 pathways, which are crucial for programmed cell death .
- Inhibition of Kinase Activity : Similar compounds have been noted for their ability to inhibit kinase activity, which is often dysregulated in cancer cells .
- Autophagy Induction : There is evidence suggesting that the compound may promote autophagy through increased formation of autophagosomes and expression of beclin-1 .
Cytotoxicity
A study utilizing the MTT assay has demonstrated that compounds structurally related to this compound exhibit stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a selective toxicity towards cancer cells while sparing normal breast cells (MCF-10A) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications in the pyrazolo[1,5-a]pyrazin structure can significantly influence the biological activity of these compounds. For instance:
| Compound | Activity | Notes |
|---|---|---|
| 3b | Stronger cytotoxicity than cisplatin | Induces apoptosis via caspases and promotes autophagy |
| 2a , 2b | Cytotoxic against MCF-7 and MDA-MB-231 | Exhibits selective toxicity |
Case Studies
Recent research has focused on the synthesis and evaluation of similar pyrazolo derivatives for their anticancer properties. Notably:
- Study on Pyrazolo Derivatives : A series of sulphonamide derivatives derived from pyrazolo structures demonstrated significant anticancer activity by modulating apoptotic pathways and inhibiting NF-κB expression .
- In Vivo Studies : Further investigations are required to assess the in vivo efficacy of this compound in animal models to establish its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₂H₁₇N₅OS.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F, CN): Enhance lipophilicity and metabolic stability. For example, G420-0502 (4-fluorophenyl) and 18k (4-chlorophenyl) show improved pharmacokinetic profiles compared to non-halogenated analogs . Electron-Donating Groups (e.g., methyl, methoxy): Improve solubility and binding affinity. Compound 18h (4-methoxyphenyl) demonstrated higher antitumor activity than non-substituted analogs .
Biological Activity :
- Pyrazolo-pyrimidine carboxamides (e.g., 18h, 18k) exhibit antitumor activity via kinase inhibition, with IC₅₀ values in the micromolar range .
- Sulfanylacetamide derivatives (e.g., G420-0189) are unexplored in the provided evidence but are structurally analogous to enzyme inhibitors (e.g., cholinesterase inhibitors in ) .
Thermal Stability :
- Melting points correlate with crystallinity and substituent bulkiness. For example, 18l (4-bromophenyl) has a higher melting point (278–279°C) than 18i (244–245°C) due to bromine’s larger atomic radius .
Notes
Limitations : Direct biological data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
Synthetic Accessibility : The sulfanylacetamide linkage is synthetically accessible via nucleophilic substitution or thiol-ene reactions, as demonstrated in and .
Potential Applications: The compound’s pyrazolo-pyrazine core and sulfanyl group position it as a candidate for anticancer or antimicrobial drug development, pending empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
